Product packaging for H-Tyr-Pro-Ala-NH2(Cat. No.:)

H-Tyr-Pro-Ala-NH2

Cat. No.: B527061
M. Wt: 348.4 g/mol
InChI Key: XEKTWUYJSBRVLG-BPNCWPANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Ala-NH2 is a synthetic tripeptide amide offered exclusively for scientific research and development purposes. This compound features a C-terminal amidation, a modification that can enhance metabolic stability and receptor binding affinity compared to its free-acid counterpart, making it a subject of interest in various biochemical studies. The presence of tyrosine and proline in its structure suggests potential applicability in neuropharmacology, as these residues are common in endogenous signaling peptides. Researchers might investigate its properties as a potential ligand for G-protein coupled receptors or as a substrate for enzymatic studies. All products are provided as lyophilized powders and are strictly intended for in vitro Research Use Only. They are not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Please contact us for availability, pricing, and supporting documentation including HPLC purity reports and mass spectrometry data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4O4 B527061 H-Tyr-Pro-Ala-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H24N4O4/c1-10(15(19)23)20-16(24)14-3-2-8-21(14)17(25)13(18)9-11-4-6-12(22)7-5-11/h4-7,10,13-14,22H,2-3,8-9,18H2,1H3,(H2,19,23)(H,20,24)/t10-,13-,14-/m0/s1

InChI Key

XEKTWUYJSBRVLG-BPNCWPANSA-N

SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YPA

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMDB2;  EMDB 2;  EMDB-2

Origin of Product

United States

Synthetic Methodologies for H Tyr Pro Ala Nh2 and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support (resin). This allows for excess reagents and by-products to be washed away, simplifying the process and enabling automation wikipedia.orgsigmaaldrich.comresearchgate.netpeptide.com. The synthesis of H-Tyr-Pro-Ala-NH2 typically employs the Fmoc/tBu strategy.

Selection and Functionalization of Solid Supports (e.g., Resin Types)

For the synthesis of a peptide amide, such as this compound, specific resins functionalized with amide-forming linkers are employed.

Rink Amide Resin: This is the most common choice for synthesizing peptide amides. The Rink amide linker is designed to cleave under acidic conditions (typically TFA) to release the peptide with a free C-terminal amide uci.edupeptide.comnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comvapourtec.commerckmillipore.com.

Other Amide-Forming Resins: Resins such as PAL, Ramage, and Sieber amide resins are also suitable for producing peptide amides using the Fmoc strategy peptide.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com. Sieber amide resin offers the advantage of being cleaved under milder acidic conditions (e.g., 1% TFA in dichloromethane) peptide.comsigmaaldrich.com.

Resin Properties: Resins are typically supplied as cross-linked polystyrene beads. The mesh size (e.g., 100-200 mesh) is important for compatibility with automated synthesizers, and the loading capacity dictates the amount of peptide that can be synthesized per unit mass of resin uci.edusigmaaldrich.comgoogle.com.

Amino Acid Activation and Coupling Protocols

The formation of the peptide bond involves activating the carboxyl group of the incoming amino acid and coupling it to the free amino group on the resin-bound peptide.

Amino Acid Derivatives: Fmoc-protected amino acids, specifically Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Ala-OH, are used sequentially anaspec.comscbt.comsigmaaldrich.com.

Coupling Reagents: A variety of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the resin.

Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to suppress racemization and improve coupling efficiency wikipedia.orgbachem.compeptide.compeptide.comcreative-peptides.com. DIC is preferred over DCC due to the solubility of its urea (B33335) byproduct wikipedia.orgbachem.compeptide.com.

Uronium/Phosphonium Salts: Reagents such as HBTU, HATU, PyBOP, TBTU, and COMU are highly efficient and widely employed. They typically require a base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction wikipedia.orguci.edubachem.compeptide.compeptide.comcreative-peptides.comuinjkt.ac.id. HATU and COMU are noted for their rapid coupling and reduced epimerization bachem.compeptide.comcreative-peptides.com.

Coupling Procedure: The Fmoc-protected amino acid is dissolved with the coupling reagent and base in DMF. This mixture is then added to the resin-bound peptide. Coupling reactions are typically monitored using a Kaiser or ninhydrin (B49086) test to ensure completion uci.edupeptide.com. Reaction times can vary from a few hours to overnight, depending on the amino acid and coupling reagent used uci.eduuinjkt.ac.id.

Table 1: Common Coupling Reagents and Additives in Fmoc SPPS

Reagent ClassExamplesAdditives/Base RequiredKey Features
Carbodiimides DIC, DCC, EDCHOBt, HOAtDIC preferred for soluble urea; HOBt/HOAt suppress racemization wikipedia.orgbachem.compeptide.com
Uronium Salts HBTU, TBTU, HATU, COMUDIPEA, NMMHigh efficiency, rapid coupling; HATU/COMU offer reduced epimerization wikipedia.orgbachem.compeptide.com
Phosphonium Salts PyBOP, PyBrOPDIPEA, NMMEfficient coupling, can be used for cyclization wikipedia.orgbachem.compeptide.com

Peptide Cleavage and Deprotection Procedures

Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail: This process is typically performed using a strong acid, most commonly Trifluoroacetic Acid (TFA), often in combination with scavengers chempep.comthermofisher.comvapourtec.comsigmaaldrich.comsigmaaldrich.com.

Scavengers: Scavengers are crucial to trap reactive cationic species generated during cleavage, which can otherwise alkylate or modify sensitive amino acid residues (e.g., Trp, Met, Tyr, Cys) chempep.comthermofisher.comvapourtec.comsigmaaldrich.comsigmaaldrich.com. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and ethanedithiol (EDT) chempep.comthermofisher.comsigmaaldrich.comsigmaaldrich.com. A standard cleavage cocktail is TFA/TIS/water (95:2.5:2.5) sigmaaldrich.comsigmaaldrich.com.

Procedure: The peptidyl resin is treated with the cleavage cocktail, usually for 1-4 hours at room temperature thermofisher.comsigmaaldrich.com.

Isolation: Following cleavage, the peptide is precipitated by adding a cold non-solvent, such as diethyl ether, and then collected by filtration or centrifugation chempep.comsigmaaldrich.comsigmaaldrich.com.

Table 2: Typical Fmoc SPPS Cleavage Cocktails

Cocktail CompositionPrimary UseReference(s)
TFA/TIS/Water (95:2.5:2.5)General cleavage, effective for most sequences; TIS acts as a scavenger sigmaaldrich.comsigmaaldrich.com. sigmaaldrich.comsigmaaldrich.com
TFA/Water/EDT (90:5:5)Effective for peptides containing Met, Trp, or Cys; EDT is a potent scavenger chempep.comsigmaaldrich.com. chempep.comsigmaaldrich.com
TFA/DCM (e.g., 1% TFA)Used for cleavage from highly acid-labile resins like Sieber amide resin peptide.comsigmaaldrich.com. peptide.comsigmaaldrich.com

Purification Strategies (e.g., Preparative HPLC)

The crude peptide obtained after cleavage and precipitation contains the desired product along with impurities such as deletion sequences, incompletely deprotected peptides, and by-products bachem.com. Purification is essential to obtain the peptide in high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard technique for purifying synthetic peptides bachem.comnih.govpeptide.comknauer.netwaters.comcem.comamericanpeptidesociety.orgharvardapparatus.com.

Mechanism: RP-HPLC separates peptides based on their hydrophobicity. Peptides are loaded onto a stationary phase (typically C18-bonded silica) and eluted with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer, often acidified with 0.1% TFA bachem.comnih.govamericanpeptidesociety.org. More hydrophobic peptides elute later.

Method Development: Analytical HPLC is used to optimize the mobile phase gradient, flow rate, and column selection to achieve efficient separation of the target peptide from impurities peptide.comknauer.netwaters.com.

Preparative Scale: Once the analytical method is optimized, it is scaled up to preparative HPLC systems for purifying larger quantities of the peptide peptide.comknauer.netwaters.com.

Isolation: Fractions containing the pure peptide, as confirmed by analytical HPLC, are pooled and typically lyophilized to yield the final product as a dry powder peptide.com.

Solution-Phase Synthesis Considerations for this compound Scaffolds

Solution-phase peptide synthesis (SPPS), also known as classical or liquid-phase peptide synthesis, involves carrying out all reactions in solution wikipedia.orglibretexts.orgekb.eg. While SPPS is more prevalent in research settings, solution-phase synthesis remains valuable for large-scale industrial production or for peptides that are difficult to synthesize via SPPS wikipedia.orglibretexts.org.

Strategy: This method requires the use of protecting groups for the amino terminus, carboxyl terminus, and reactive side chains to ensure regioselective peptide bond formation libretexts.orgekb.eg. For this compound, this would involve protecting the α-amino group of Ala, the carboxyl group of Tyr, and the phenolic hydroxyl of Tyr.

Protecting Groups: Common protecting groups include Fmoc for the α-amino group, esterification (e.g., methyl or benzyl (B1604629) esters) for the carboxyl group, and tBu for the Tyr side chain chempep.comlibretexts.org.

Peptide Bond Formation: Coupling reagents, such as carbodiimides (e.g., EDC, which forms a water-soluble urea byproduct) often used with HOBt, are employed to activate the carboxyl group for reaction with the amine wikipedia.orglibretexts.orgbachem.compeptide.compeptide.comcreative-peptides.comekb.eg.

Amide Formation: The C-terminal amide can be formed by coupling the protected peptide acid with ammonia (B1221849) or an ammonia surrogate.

Purification: Purification in solution-phase synthesis can be more complex than in SPPS, often involving liquid-liquid extraction, crystallization, and various chromatographic techniques libretexts.orgbachem.com.

Compound List

This compound: Tyrosine-Proline-Alanine amide

Fmoc: 9-fluorenylmethoxycarbonyl

Tyr: Tyrosine

Pro: Proline

Ala: Alanine (B10760859)

tBu: tert-butyl

DMF: Dimethylformamide

TFA: Trifluoroacetic Acid

TIS: Triisopropylsilane

EDT: 1,2-Ethanedithiol

HOBt: 1-Hydroxybenzotriazole

HOAt: 1-Hydroxy-7-aza-benzotriazole

DIC: Diisopropylcarbodiimide

DCC: Dicyclohexylcarbodiimide

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

PyBOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430)

COMU: 1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate

DIPEA: N,N-Diisopropylethylamine

NMM: N-methylmorpholine

RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography

Rink Amide Resin: A specific resin functionalized with a linker for producing C-terminal peptide amides.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes to catalyze specific steps in peptide bond formation, often complementing traditional chemical synthesis. Biocatalytic approaches, utilizing enzymes like proteases or lipases, offer mild reaction conditions and high selectivity, which can be advantageous for complex peptide synthesis and for minimizing side reactions.

Enzymatic Peptide Bond Formation: Proteases, commonly known for breaking peptide bonds, can also catalyze their formation under specific conditions, such as in low-water environments or with altered substrate concentrations. This can be achieved through thermodynamically controlled or kinetically controlled synthesis nih.govconicet.gov.aroup.comfrontiersin.org. Lipases have also emerged as effective catalysts for peptide synthesis, particularly for forming amide bonds, due to their stability and broad substrate specificity, and crucially, their lack of amidase activity which prevents peptide bond cleavage acs.orglongdom.orgrsc.orgnih.gov. For instance, lipases have been employed in the synthesis of dipeptides and even tripeptides, including those incorporating D-amino acids acs.orgcapes.gov.br.

Enzyme Classes and Applications:

Proteases: Enzymes like thermolysin and α-chymotrypsin are frequently used for bond-forming reactions frontiersin.org. Microbial proteases from various sources have demonstrated success in synthesizing small peptides, including di- and tripeptides nih.gov. Extremophilic proteases are also being explored for their efficiency under challenging conditions oup.com.

Lipases: Candida antarctica lipase (B570770) B (CAL-B) and lipase from Candida rugosa (CRL) have been used in peptide synthesis, sometimes in combination with other enzymes or in novel solvent systems like deep eutectic solvents (DES) to enhance efficiency and sustainability acs.orglongdom.orgrsc.orgnih.gov.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound aim to modify specific structural features to enhance biological activity, stability, or selectivity.

Stereoisomeric Modifications (e.g., D-Amino Acid Incorporations)

Incorporating D-amino acids into peptide sequences is a common strategy to increase resistance to enzymatic degradation and to alter conformational preferences. This can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity.

Synthesis with D-Amino Acids: The synthesis of peptides containing D-amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. D-amino acids can be used as acyl acceptors or donors in lipase-catalyzed reactions, with some studies indicating that D-isomers can result in better yields compared to their L-counterparts capes.gov.br. For example, the synthesis of Bz-Tyr-d-Ala-NH2 has been achieved using porcine pancreatic lipase (PPL) capes.gov.br.

N-Terminal and C-Terminal Derivatizations

Modifications at the N-terminus and C-terminus are crucial for modulating peptide properties.

C-Terminal Amidation: The C-terminal amide (–NH2) is a common modification found in many biologically active peptides, often enhancing potency compared to free carboxylates digitellinc.com. C-terminal amides are typically synthesized using solid-phase techniques employing specific resins like MBHA, Rink, or Sieber resins peptide.comnih.gov. Alternative methods involve photolytically removable anchoring linkages or other specialized resins ias.ac.ingoogle.comnih.gov. Enzymatic approaches using plant ligase enzymes are also being developed for C-terminal amidation digitellinc.com.

N-Terminal Modifications: Common N-terminal modifications include acetylation and alkylation. N-terminal acetylation is a frequent post-translational modification that can enhance peptide stability and mimic native protein structures creative-peptides.com. N-terminal alkylation can alter hydrogen bonding interactions, affecting the peptide's spatial structure and properties creative-peptides.com. Reductive alkylation using aldehydes offers a selective method for N-terminal functionalization, potentially preserving bioactivity nih.govresearchgate.net.

Side-Chain Substitutions and Their Synthetic Routes

Modifying the side chains of amino acids like tyrosine, proline, and alanine allows for fine-tuning of peptide properties.

Tyrosine Modifications: The phenolic hydroxyl group of tyrosine can be a site for various modifications, such as etherification or esterification, to alter polarity or introduce functional groups.

Proline Modifications: The pyrrolidine (B122466) ring of proline can be functionalized, or proline analogues with modifications at the α-carbon (e.g., α-methylproline) can be incorporated to introduce conformational constraints soton.ac.uk.

Alanine Modifications: While alanine's methyl side chain is relatively inert, modifications can be introduced through synthetic routes that build complexity around this residue or its analogues.

Introduction of Conformational Constraints in the Peptide Backbone

Conformational constraints are introduced to stabilize specific peptide structures, such as turns or helices, which can improve receptor binding, selectivity, and metabolic stability researchgate.netmagtech.com.cnslideshare.net.

Cyclization Strategies: Backbone cyclization, where a new amide bond is formed within the peptide chain (e.g., head-to-tail), is a primary method for creating conformational rigidity researchgate.netfrontiersin.orgqyaobio.comacs.org. This can be achieved through macrolactamization or other coupling reactions acs.orgnih.gov. Other cyclization methods include disulfide bonds, thioether linkages, and click chemistry qyaobio.comnih.gov.

Incorporation of Constrained Residues: The use of unnatural amino acids with pre-defined conformational constraints, such as α-alkylated amino acids (e.g., α-methylproline), can significantly restrict backbone flexibility and stabilize specific secondary structures like β-turns soton.ac.ukacs.orgnih.gov. Peptide turn mimetics, which are designed to mimic the structure of β-turns, are also synthesized using various strategies, including those involving constrained amino acid derivatives nih.govnih.govgoogle.com. For instance, tripeptides incorporating amino-triazoloazepinone scaffolds have been synthesized using tandem Ugi-Huisgen reactions to introduce conformational constraints rsc.orgrsc.org.

Molecular Structure and Conformational Analysis of H Tyr Pro Ala Nh2

Primary Sequence Determinants and Their Significance

The primary structure of a peptide, the linear sequence of its amino acid residues, is the fundamental determinant of its three-dimensional conformation. In H-Tyr-Pro-Ala-NH2, the sequence is Tyrosine-Proline-Alanine, with the C-terminus amidated.

Tyrosine (Tyr): An aromatic amino acid, its bulky side chain can engage in various non-covalent interactions, including hydrophobic and aromatic-aromatic interactions, which can influence and stabilize the peptide's structure. ucsf.edu The tyrosine residue at the amino-terminus provides an aromatic component that may be involved in receptor binding.

Proline (Pro): This amino acid is unique due to its cyclic side chain that incorporates the backbone nitrogen atom. This pyrrolidine (B122466) ring confers exceptional conformational constraints, restricting the phi (φ) dihedral angle. biorxiv.org The presence of proline often induces turns in the peptide backbone. rsc.org

Alanine (B10760859) (Ala): With a small, non-polar methyl side chain, alanine provides a degree of conformational flexibility, though less so than glycine. nih.gov

The specific sequence of these residues dictates the potential for intramolecular interactions that stabilize specific conformations.

Investigation of Secondary Structural Elements

The secondary structure of this compound is largely dictated by the conformational constraints imposed by the proline residue.

Proline's rigid ring structure significantly influences the peptide backbone. The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) can exist in either a cis or trans conformation. While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans conformations of an X-Pro bond is smaller, making the cis conformation more accessible than in other peptide bonds. biorxiv.org The cis/trans isomerization of the Tyr-Pro peptide bond is a key factor in the conformational flexibility of peptides containing this sequence. osti.gov

The pyrrolidine ring of proline can also adopt different "pucker" conformations, described as endo and exo, which further influence the local geometry. biorxiv.org The preference for a particular pucker can be linked to whether the preceding peptide bond is cis or trans. biorxiv.org

The presence of proline in the second position of a peptide sequence strongly promotes the formation of turn structures, particularly β-turns. ucsf.edursc.org A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain reverses its direction. ias.ac.in These turns are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. ias.ac.in

In the context of this compound, the Tyr-Pro-Ala sequence could potentially form part of a β-turn. Proline is frequently found at the i+1 position of β-turns. ias.ac.in Depending on the specific dihedral angles of the central two residues (Pro and Ala), different types of β-turns (e.g., Type I, Type II) can be formed. duke.edu For instance, research on similar proline-containing peptides has shown that they can adopt H-bond stabilized β-turn structures. nih.gov

Spectroscopic Characterization of Solution Conformation

To experimentally determine the conformational preferences of this compound in solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are indispensable.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution. nmims.edubiopchem.education By analyzing various NMR parameters, detailed information about the conformation of this compound can be obtained.

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are sensitive to the local electronic environment and can provide initial clues about the secondary structure. nmims.eduipb.pt For instance, the ¹³C chemical shifts of proline can help distinguish between cis and trans peptide bond conformations. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the proximity of protons in space (typically within 5 Å). acs.org The presence of specific NOEs can confirm the existence of turn structures. For example, a strong NOE between the α-proton of Tyr and the δ-protons of Pro, or between the α-proton of Ala and the α-proton of Pro, would be indicative of a turn. nih.gov

Coupling Constants (J-coupling): Three-bond coupling constants (³J) can be used to determine dihedral angles using the Karplus equation, providing further constraints on the backbone conformation. nmims.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acids in Peptides

Amino Acidα-H (ppm)β-H (ppm)Other (ppm)
Tyrosine4.0-4.62.7-3.26.7-7.2 (Aromatic)
Proline4.1-4.41.8-2.23.4-3.8 (δ-H)
Alanine4.0-4.51.3-1.5

Note: These are general ranges and can vary based on solvent, pH, temperature, and local conformation.

For this compound, the CD spectrum would be expected to show features indicative of turn structures and potentially a polyproline II (PPII)-like conformation, which is common for proline-rich peptides. nih.gov The presence of the tyrosine aromatic ring can also contribute to the far-UV CD spectrum, which needs to be considered in the analysis. nih.gov A typical CD spectrum for a peptide containing a β-turn might show a weak positive band around 220-230 nm, a strong negative band around 200 nm, and another positive band below 190 nm. However, the exact spectrum can be complex and is often interpreted by comparison with reference spectra of peptides with known structures.

Computational Modeling and Molecular Dynamics Simulations

While specific computational modeling and molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively available in public research, the methodologies for such analyses are well-established for similar short peptides. These computational techniques are crucial for understanding the three-dimensional structure and dynamic behavior of peptides, which are often linked to their biological activity.

In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting the bioactive conformations of peptides. These techniques can simulate the interaction of a peptide with its biological target, such as a receptor or enzyme, to identify the most likely binding pose. For instance, in studies of other peptides, molecular docking has been instrumental in confirming inhibitory effects by revealing interactions like hydrogen bonding and electrostatic forces with the target protein. nih.gov

The process typically involves generating a set of possible conformations for the peptide and then "docking" them into the active site of the target molecule. The stability of these docked complexes is then evaluated using scoring functions. Subsequent molecular dynamics simulations can further refine these predictions and assess the stability of the peptide-protein complex over time.

For this compound, a hypothetical in silico study would begin with the generation of its 3D structure. The presence of the Proline residue is significant, as the cyclic nature of its side chain restricts the backbone dihedral angle φ (phi), lending a certain rigidity to the peptide structure. The Tyrosine and Alanine residues, however, have more conformational freedom in their side chains.

Molecular dynamics simulations are employed to explore the conformational landscape of a peptide in a simulated physiological environment, typically in water. These simulations can reveal the different shapes the peptide can adopt and the transitions between them. The resulting collection of structures is known as the conformational ensemble.

Studies on other short peptides containing Proline have shown that this residue can significantly influence the conformational preferences, often inducing turns in the peptide backbone. For example, research on dermorphin (B549996) analogues has utilized restrained molecular dynamics simulations to determine the dominant conformations, which were found to include structures like type I β-turns. ibb.waw.pl The presence of Proline in the second position of this compound makes the formation of such a turn a plausible conformational feature.

A comprehensive conformational analysis would involve calculating various structural parameters over the course of the simulation, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure.

Dihedral Angles (φ, ψ): To characterize the backbone conformation and identify secondary structures like turns or helices.

Hydrogen Bonds: To identify stable intramolecular interactions that stabilize certain conformations.

The following interactive table summarizes potential conformational features of this compound based on the analysis of related peptides:

FeatureDescriptionPotential Significance for this compound
Proline-induced Turn The Proline residue often induces a bend or turn in the peptide backbone.The Pro-Ala sequence could favor the formation of a β-turn, influencing the overall shape of the molecule.
Side Chain Orientations The spatial arrangement of the Tyrosine and Alanine side chains.The orientation of the Tyrosine aromatic ring is often crucial for receptor binding and can be influenced by interactions with other residues.
C-terminal Amide The -NH2 group at the C-terminus.This group can act as a hydrogen bond donor, potentially stabilizing specific conformations or interacting with a biological target.

Enzymatic Stability and Degradation Kinetics of H Tyr Pro Ala Nh2

Identification and Characterization of Relevant Peptidases

Several peptidases are known to play significant roles in peptide turnover. H-Tyr-Pro-Ala-NH2, with its specific amino acid sequence and C-terminal amide, is a potential substrate or inhibitor for enzymes involved in peptide processing and degradation.

Dipeptidyl Peptidase IV (DPP IV) is a serine protease that cleaves dipeptides from the N-terminus of peptides, particularly those with proline or alanine (B10760859) at the second position tandfonline.comresearchgate.netcsic.esnih.govpnas.orgoup.com. Given that this compound has proline at the second position (Tyr-Pro -Ala-NH2), it is susceptible to cleavage by DPP IV. Studies have identified this compound as a potential inhibitor of DPP IV nih.gov. Specifically, research has shown that Tyr-Pro-Ala-NH2 (referred to as EMDB-2) acts as a competitive inhibitor of DPP IV, with Ki values in the micromolar range nih.gov.

Aminopeptidase (B13392206) M (APM) is another exopeptidase that cleaves amino acids from the N-terminus of peptides redalyc.orgmdpi.com. APM has been implicated in the degradation of endomorphins, and it can cleave Tyr-Pro dipeptides from the N-terminus redalyc.org. Research indicates that this compound also acts as a competitive inhibitor of APM, with Ki values in the micromolar range nih.gov. This suggests that APM contributes to the degradation pathway of this compound.

While DPP IV and APM are key enzymes, other peptidases may also contribute to the turnover of this compound. The general susceptibility of peptides to proteolytic cleavage means that a range of endo- and exopeptidases could potentially act on this tripeptide. However, specific studies focusing on other enzyme systems for this compound are not extensively detailed in the provided search results.

Kinetic Characterization of this compound as an Enzyme Inhibitor

This compound has been investigated for its inhibitory potential against enzymes involved in peptide degradation, particularly DPP IV and APM.

Studies have quantified the inhibitory potency of this compound against DPP IV and APM. For both enzymes, this compound (referred to as EMDB-2) exhibits inhibitory activity with Ki values reported in the micromolar range nih.gov. These values indicate a moderate level of inhibition, suggesting that the tripeptide can effectively compete with substrates for the active sites of these enzymes.

The mechanism of inhibition for this compound against DPP IV and APM has been characterized as competitive nih.gov. This means that the peptide binds to the same active site as the enzyme's natural substrate, thereby blocking substrate access. This competitive inhibition is a common mechanism for peptide-based enzyme inhibitors.

Structural Modifications for Enhanced Metabolic Stability in Research Models

Impact of D-Amino Acid Substitutions on Protease Resistance

One of the most widely employed strategies to increase peptide stability against proteolytic enzymes is the incorporation of D-amino acids in place of their naturally occurring L-enantiomers. This approach leverages the fact that most proteases are stereoselective, primarily recognizing and cleaving peptide bonds formed by L-amino acids mdpi.comnih.gov. Consequently, the presence of D-amino acids can render the peptide backbone less accessible or unrecognizable to these enzymes, thereby conferring resistance to degradation nih.govmdpi.commdpi.com. Studies have shown that D-amino acid substitutions can significantly enhance the proteolytic resistance of various peptide sequences mdpi.comjci.org. For instance, the substitution of specific L-amino acids with their D-counterparts has been demonstrated to improve peptide stability in biological matrices mdpi.com.

Modification TypeGeneral Effect on Peptide StabilitySupporting Evidence (Source Type)
D-Amino Acid SubstitutionGenerally increases resistance to proteolysis by altering enzyme recognition mdpi.comnih.govmdpi.commdpi.com
D-Amino Acid SubstitutionCan alter peptide conformation, indirectly affecting stability nih.govresearchgate.net
D-Amino Acid SubstitutionEffect is context-dependent; not always beneficial nih.gov

Influence of Terminal Modifications on Enzymatic Degradation

Modifications at the N- and C-termini of peptides are common strategies to shield them from exopeptidases and carboxypeptidases, enzymes that cleave amino acids from the peptide termini biosynth.com.

While this compound possesses a free N-terminus (indicated by the "H-" prefix), modifications at this end are also critical for stability. N-terminal acetylation, for instance, removes the positive charge and can protect the N-terminus from exopeptidase activity, thereby enhancing resistance to enzymatic degradation mdpi.combiosynth.com. Although not present in the native this compound sequence, understanding these terminal modifications provides insight into general strategies for improving peptide stability.

Role of Conformational Restriction in Modulating Stability

The conformational flexibility of peptides can be a double-edged sword; while it allows for optimal interaction with biological targets, it also presents multiple cleavage sites for proteases. Conformational restriction aims to stabilize a peptide in a specific, bioactive conformation, thereby reducing its susceptibility to enzymatic degradation diva-portal.org.

The presence of proline (Pro) at the second position in this compound is noteworthy. Proline residues are known to induce turns in peptide chains due to their unique cyclic structure, which restricts the backbone's rotational freedom mdpi.comsci-hub.box. This inherent structural feature can contribute to a more defined conformation. Strategies to further enhance stability through conformational restriction include cyclization, N-methylation, or the incorporation of other unnatural amino acids that limit flexibility diva-portal.org. By stabilizing the peptide's bioactive conformation, these modifications can reduce the loss of conformational entropy upon target binding, potentially increasing binding affinity and, crucially, enzymatic stability diva-portal.org. Studies on related endomorphin peptides have shown that altered conformations, induced by structural constraints, can significantly impact their metabolic stability and interaction with receptors nih.govresearchgate.net.

Compound List:

this compound

Endomorphin-1 (EM-1)

Endomorphin-2 (EM-2)

fl-casomorphine

Oxytocin

Receptor Pharmacology and Molecular Target Interactions

Ligand-Receptor Binding Affinities and Selectivity Profiles

The characterization of a ligand's binding affinity and selectivity for its molecular targets is fundamental to understanding its pharmacological profile. For H-Tyr-Pro-Ala-NH2, research has explored its interactions with several receptor families, most notably opioid receptors and protease-activated receptors.

Interactions with μ-Opioid Receptors and Related Opioid Receptor Subtypes

The structural similarity of this compound to endogenous opioid peptides, which typically possess a tyrosine residue at the N-terminus, has prompted investigations into its affinity for opioid receptors. The dipeptide Tyr-Pro is found in most families of opioid peptides. nih.gov Analogs such as Tyr-Pro-NH2 have demonstrated analgesic activity, suggesting a potential interaction with the opioid system. nih.gov However, detailed binding affinity studies providing specific Ki or IC50 values for this compound at μ, δ, and κ-opioid receptors are not extensively documented in the currently available literature. The analgesic effects of related compounds like Tyr-Pro-NH2 were only insignificantly decreased by the opioid antagonist naloxone, indicating that the mechanism of action may not be solely or directly mediated by classical opioid receptors. nih.gov

Protease-Activated Receptor 4 (PAR4) Engagement Studies

Exploration of Binding to Other G Protein-Coupled Receptors (GPCRs)

The vast superfamily of G protein-coupled receptors (GPCRs) presents numerous potential targets for peptide ligands. nih.gov Beyond opioid receptors and PARs, the broader binding profile of this compound across other GPCRs remains an area for further investigation. Comprehensive screening assays to determine its affinity and selectivity for a wide range of GPCRs would be necessary to fully elucidate its pharmacological landscape.

Investigation of Non-GPCR Protein-Protein Interactions

In addition to cell surface receptors, peptides can also modulate cellular function through interactions with other proteins, including enzymes and intracellular signaling molecules. There is a class of G protein regulators that operate without the direct involvement of GPCRs, defined by a Gα-binding-and-activating (GBA) motif. nih.gov Whether this compound engages in such non-GPCR protein-protein interactions is not currently established.

Signal Transduction Pathways Activated or Modulated by this compound

Understanding how a ligand, upon binding to its receptor, initiates a cascade of intracellular events is crucial to defining its cellular effects.

G-Protein Coupling and Downstream Signaling Cascade Activation

Activation of GPCRs by a ligand typically leads to the coupling of intracellular G proteins, which in turn initiates a variety of downstream signaling cascades. interchim.fr For instance, PAR4 activation is known to stimulate pathways leading to platelet aggregation. sigmaaldrich.com However, specific studies detailing which G protein subtypes (e.g., Gαi, Gαq, Gαs) are coupled to receptors occupied by this compound, and the subsequent activation or inhibition of downstream effectors like adenylyl cyclase or phospholipase C, are not well-defined in the scientific literature. The complexity of GPCR signaling, which can involve biased agonism and receptor dimerization, further necessitates specific experimental investigation for this particular peptide. nih.govnih.gov

Regulation of Intracellular Messengers (e.g., cAMP, Calcium Flux)

The tripeptide this compound does not directly engage with receptors to regulate intracellular messengers such as cyclic AMP (cAMP) and calcium flux. Instead, its influence on these signaling pathways is indirect, stemming from its primary action as an inhibitor of enzymes that degrade endomorphins. nih.govnih.govresearchgate.net Endomorphins, the natural ligands for the µ-opioid receptor, are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. mdpi.com By preventing the enzymatic breakdown of endogenous endomorphins, this compound effectively prolongs their availability and action at the µ-opioid receptor. nih.govresearchgate.netnih.gov This, in turn, potentiates the endomorphin-induced downstream signaling cascade, including the sustained inhibition of adenylyl cyclase and consequent reduction in cAMP accumulation. mdpi.com

While direct studies on the effect of this compound on calcium flux are not extensively detailed in the reviewed literature, µ-opioid receptor activation is known to modulate calcium channels. Therefore, by preserving endomorphin levels, this compound may indirectly contribute to the modulation of intracellular calcium concentrations mediated by these opioid peptides. One study noted that an in vitro functional assay for µ-opioid receptor ligands was based on changes in intracellular calcium levels. researchgate.net

Receptor Agonist, Antagonist, or Allosteric Modulator Characterization

Research consistently demonstrates that this compound does not possess direct agonist or antagonist activity at µ-opioid receptors. nih.govresearchgate.netgrafiati.com Multiple studies have confirmed its lack of binding affinity for these receptors. nih.govresearchgate.netgrafiati.com Consequently, it does not directly activate the receptor to elicit a biological response (agonist activity), nor does it block the receptor to inhibit the binding and action of other ligands (antagonist activity).

The primary pharmacological characterization of this compound is that of an inhibitor of endomorphin-degrading enzymes. nih.govresearchgate.net This positions it as a modulator of the endogenous opioid system, enhancing the physiological effects of endomorphins by increasing their local concentrations and prolonging their action. nih.govresearchgate.net This mechanism of action is distinct from that of a classical receptor agonist, antagonist, or allosteric modulator, as it does not involve direct interaction with the receptor protein itself.

Below is a data table summarizing the receptor binding characteristics of this compound.

CompoundReceptorBinding AffinityActivity
This compoundµ-opioidDoes not bindEnzyme Inhibitor

Structure Activity Relationships Sar and Pharmacophore Mapping of H Tyr Pro Ala Nh2

Systematic Amino Acid Scan Analysis (e.g., Alanine (B10760859) Scanning Mutagenesis)

A powerful technique to probe the contribution of individual amino acid side chains to a peptide's function is the systematic amino acid scan, most notably alanine scanning mutagenesis. creative-peptides.comgenscript.com In this approach, each amino acid residue in the peptide is systematically replaced with alanine, one at a time. genscript.com Alanine is chosen because its small, non-polar methyl side chain is relatively inert and typically does not introduce significant steric or electronic perturbations, thus revealing the importance of the original side chain's functionality. creative-peptides.com

For the tripeptide H-Tyr-Pro-Ala-NH2, an alanine scan would involve the synthesis and evaluation of two analogs: [Ala]-Pro-Ala-NH2 and Tyr-Pro-[Ala]-NH2 (as Alanine is already present at position 3). By comparing the biological activity of these analogs to the parent peptide, the significance of the tyrosine and proline residues can be determined. A significant drop in activity upon substitution of a residue with alanine suggests that the original residue's side chain is critical for activity. researchgate.net Conversely, if the activity is retained or even enhanced, it indicates that the original side chain is not essential for the interaction with its biological target.

To illustrate the potential outcomes of an alanine scan on a hypothetical receptor for this compound, the following interactive data table presents plausible results.

Peptide SequenceModificationHypothetical Relative Bioactivity (%)Interpretation
This compoundParent Peptide100Baseline activity.
H-Ala-Pro-Ala-NH2Tyr replaced with Ala5The phenolic side chain of Tyrosine is critical for bioactivity.
H-Tyr-Ala-Ala-NH2Pro replaced with Ala20The cyclic structure of Proline is important for maintaining the active conformation.

Critical Role of N-Terminal Tyrosine in Bioactivity

The N-terminal tyrosine (Tyr) residue in this compound is likely a key determinant of its biological activity. The phenolic hydroxyl group and the aromatic ring of tyrosine's side chain can participate in various non-covalent interactions that are crucial for receptor binding. nih.govresearchgate.net These interactions may include hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The phenolic group can act as both a hydrogen bond donor and acceptor, forming specific contacts with the receptor's binding pocket. nih.gov The aromatic ring can engage in favorable π-π stacking interactions with other aromatic residues in the receptor, further stabilizing the peptide-receptor complex.

The positive charge of the N-terminal amino group at physiological pH is also a critical feature, potentially forming ionic bonds or hydrogen bonds with negatively charged residues on the receptor. The spatial arrangement of this positive charge relative to the aromatic and hydroxyl functionalities of the tyrosine side chain constitutes a significant part of the peptide's pharmacophore.

Importance of Proline Conformation and its Contribution to Activity

Proline (Pro) is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen. This structure imposes significant conformational constraints on the peptide backbone, reducing its flexibility. nih.gov The presence of proline can induce specific turns or kinks in the peptide chain, which may be essential for orienting the N-terminal tyrosine and the C-terminal alanine in the correct conformation for optimal receptor binding. nih.govacs.org

Significance of C-Terminal Amidation for Receptor Interaction and Stability

The C-terminal amidation of this compound, indicated by "-NH2", is a common post-translational modification in bioactive peptides that plays a crucial role in their function and stability. jpt.comnih.govdigitellinc.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can have several beneficial effects. jpt.com Firstly, the amide group can act as a hydrogen bond donor, potentially forming an additional interaction with the receptor that would not be possible with a free carboxylate. nih.gov This can lead to enhanced binding affinity and, consequently, higher potency. digitellinc.com

Identification of Minimal Bioactive Sequences and Essential Pharmacophoric Groups

Identifying the minimal bioactive sequence is a key step in peptide drug development, aiming to reduce the size of the peptide while retaining its biological activity. For a short peptide like this compound, it is possible that the entire tripeptide sequence is necessary for its function. However, truncation studies, where amino acids are systematically removed from the N- and C-termini, can be performed to investigate this. For instance, the dipeptides H-Tyr-Pro-NH2 and H-Pro-Ala-NH2 could be synthesized and tested.

Pharmacophore mapping involves identifying the essential steric and electronic features required for a molecule to interact with its target receptor and trigger a biological response. nih.govyoutube.com For this compound, a hypothetical pharmacophore model would likely include:

An aromatic feature and a hydrogen bond donor/acceptor from the tyrosine side chain.

A positive ionizable feature from the N-terminal amino group.

A hydrophobic/steric feature defined by the constrained conformation of the proline ring.

A hydrogen bond donor from the C-terminal amide.

These features, in their specific three-dimensional arrangement, would constitute the pharmacophore necessary for the bioactivity of this compound.

Rational Design Principles for Modulating Potency and Selectivity

Based on the SAR and pharmacophore information, rational design principles can be applied to create analogs of this compound with modulated potency and selectivity. nih.govnih.govfrontiersin.org

Modifying the N-Terminal Tyrosine: The aromatic ring of tyrosine could be substituted with different functional groups to alter its electronic properties and hydrophobicity. For example, replacing tyrosine with other aromatic amino acids (e.g., Phenylalanine, Tryptophan) or non-natural amino acids could fine-tune receptor interactions.

Proline Analogs: Incorporating proline analogs with different ring sizes or substitutions can further constrain the peptide backbone conformation, potentially leading to increased affinity or selectivity for a specific receptor subtype. acs.orgnih.govresearchgate.net

C-Terminal Modifications: While the C-terminal amide is likely important, exploring other neutral C-terminal modifications could provide insights into the receptor's requirements at this position.

Peptidomimetics: To improve stability and bioavailability, the peptide backbone itself could be modified. This can involve incorporating non-natural amino acids, D-amino acids, or creating non-peptide scaffolds that present the key pharmacophoric groups in the correct spatial orientation. researchgate.net

By systematically applying these principles, it is possible to develop novel compounds based on the this compound template with optimized therapeutic properties. proteogenix.science

Peptidomimetic Design and Development Based on H Tyr Pro Ala Nh2 Scaffold

Strategies for Mimicking the Bioactive Conformation of H-Tyr-Pro-Ala-NH2

The primary goal of peptidomimetic design is to replicate the three-dimensional structure (conformation) of a peptide that is responsible for its biological activity. For the this compound scaffold, this involves stabilizing the spatial arrangement of the Tyrosine phenol, the Proline-induced turn, and the C-terminal amide.

Key strategies include:

Turn Mimicry : The Pro-Ala sequence is known to favor the formation of β-turns, which are common secondary structures involved in protein-protein interactions mdpi.com. The design of mimetics often focuses on replacing or stabilizing this turn. For instance, incorporating templates like ferrocene (B1249389) into a Pro-Ala motif has been shown to effectively induce and stabilize β-turn conformations. Spectroscopic and computational studies on such conjugates reveal that heterochiral sequences (e.g., D-Pro-L-Ala) are particularly effective at forming stable, hydrogen-bonded turn structures mdpi.com.

Pharmacophore Modeling : This computational approach identifies the essential spatial arrangement of chemical features (the pharmacophore) required for activity. For this compound, the pharmacophore would consist of the aromatic hydroxyl group of Tyrosine, the hydrophobic bulk of the Proline ring, and potential hydrogen bond donors/acceptors from the backbone amides. Mimetics are then designed to place these key features in the same relative orientation.

Bioisosteric Replacement : This involves substituting functional groups or entire amino acid residues with other chemical moieties that have similar steric and electronic properties but may offer improved stability or modified activity cambridgemedchemconsulting.comspirochem.com. For the Tyrosine residue, its phenolic hydroxyl group could be replaced with other groups capable of hydrogen bonding to mimic its interaction with a receptor. Structure-activity relationship studies on related bioactive peptides have consistently shown that the Tyr residue is crucial for antioxidant and radical scavenging activities, particularly when located at the N-terminus researchgate.net.

Incorporation of Non-Peptidic Scaffolds and Backbone Mimetics

To overcome the inherent limitations of peptides, such as poor stability against enzymatic degradation, the peptide backbone can be partially or fully replaced with non-peptidic structures nih.gov. These mimetics retain the critical side-chain functionalities while utilizing a more robust and stable core.

Heterocyclic Scaffolds : Rigid heterocyclic systems like benzodiazepines, quinolines, or piperazine (B1678402) derivatives can serve as scaffolds to orient the necessary pharmacophoric groups (from Tyr, Pro, and Ala) in the correct 3D arrangement nih.gov. These scaffolds replace a portion of the peptide backbone, thereby increasing metabolic stability and conformational rigidity.

Amide Bond Isosteres : The amide bonds (-CO-NH-) in the peptide backbone are susceptible to cleavage by proteases. Replacing them with non-hydrolyzable surrogates is a common strategy. Examples of such isosteres include reduced amides (ψ[CH2NH]), retro-inverso amides (ψ[NHCO]), and (E)-alkenes (ψ[CH=CH]) taylorfrancis.com. The choice of isostere can influence the local conformation and flexibility of the resulting peptidomimetic.

Global Backbone Replacement : In some approaches, the entire peptide backbone is replaced. For example, oligomers with artificial amide-based backbones have been developed to mimic the function of natural peptides nih.gov. A notable example involving a Pro-Ala motif used a ferrocene template inserted into the peptide backbone. This not only induced a specific turn but also significantly altered the backbone structure, creating a novel peptidomimetic with potential antiproliferative activity mdpi.com.

Below is an illustrative table showing how different backbone modifications in Pro-Ala conjugates can influence their conformational properties, based on data from ferrocene-based peptidomimetics.

Compound IDSequenceKey ModificationObserved Conformation
1 Boc-D-Pro-L-Ala-NH-Fn-COOMeHeterochiral Pro-AlaPromotes β-turn formation with two hydrogen bonds mdpi.com
2 Ac-D-Pro-L-Ala-NH-Fn-COOMeHeterochiral Pro-AlaPromotes β-turn formation with two hydrogen bonds mdpi.com
3 Boc-L-Pro-L-Ala-NH-Fn-COOMeHomochiral Pro-AlaFavors formation of M-helical structures mdpi.com
4 Ac-L-Pro-L-Ala-NH-Fn-COOMeHomochiral Pro-AlaFavors formation of M-helical structures mdpi.com

Table based on findings from ferrocene-conjugated Pro-Ala peptidomimetics. Fn = Ferrocene template.

Application of Conformational Constraints in Peptidomimetic Design

Reducing the inherent flexibility of a peptide by introducing conformational constraints can lock it into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to a significant increase in affinity and selectivity.

Cyclization : Linking the N- and C-termini (head-to-tail cyclization) or connecting a side chain to the backbone can drastically reduce conformational freedom. For a short peptide like this compound, side-chain-to-side-chain or side-chain-to-terminus cyclization strategies could be employed.

Incorporation of Constrained Amino Acids : Replacing native amino acids with non-natural, sterically hindered, or cyclic analogues can restrict bond rotations. For instance, replacing Alanine (B10760859) with α-aminoisobutyric acid (Aib) can favor helical or turn conformations. The Proline residue itself is a constrained amino acid, and its conformation can be further influenced by substitution on the ring nih.gov.

Scaffold-Based Constraints : Introducing rigid molecular scaffolds can effectively constrain the peptide's structure. In a study on dermorphin (B549996) analogues, which share the N-terminal Tyrosine, a 4-amino-2-benzazepin-3-one (Aba) scaffold was used to create conformationally restricted analogues. This strategy led to remarkable shifts in receptor affinity and selectivity, demonstrating the power of using scaffolds to impose structural constraints nih.gov.

The following table presents data from constrained dermorphin analogues, illustrating how incorporating a rigid scaffold can impact receptor binding affinity.

AnalogueSequence ModificationReceptor Affinity (Ki, nM) - μReceptor Affinity (Ki, nM) - δ
Parent Peptide H-Tyr-D-Ala-Phe-Gly-NH21.1 ± 0.116.3 ± 2.1
Analogue 1 H-Tyr-(Aba)-Gly-NH222.1 ± 2.51.9 ± 0.2
Analogue 2 H-(Hba)-D-Ala-Phe-NH20.49 ± 0.05129 ± 15

Data is illustrative of strategies using scaffolds to constrain opioid peptides and is adapted from findings on dermorphin analogues nih.gov. (Aba) = 4-amino-2-benzazepin-3-one; (Hba) = 8-hydroxy-4-amino-2-benzazepin-3-one.

Development of Hybrid or Dual-Targeting Peptidomimetics

Hybrid or dual-targeting ligands are single molecules designed to interact with two different biological targets simultaneously. This approach can lead to improved therapeutic efficacy, reduced side effects, and novel pharmacological profiles. The this compound scaffold can serve as a starting point for creating such molecules.

The design process typically involves two main strategies:

Merging Pharmacophores : Key structural elements from two different ligands, each specific for one target, are combined into a single molecule. For example, the Tyr-Pro-Ala-NH2 sequence could be merged with another pharmacophore known to bind a second, distinct receptor.

Linking Ligands : Two separate peptidomimetic ligands are connected via a chemical linker. The nature, length, and flexibility of the linker are critical for allowing both pharmacophores to bind their respective targets optimally.

While specific examples of dual-targeting agents derived directly from this compound are not prominent in the literature, the principles are well-established. For instance, researchers have successfully created heterodimers that target two different G-protein coupled receptors by linking two distinct peptide-based sequences. This strategy could be adapted by using a peptidomimetic derived from the Tyr-Pro-Ala scaffold as one of the targeting arms, connected to another ligand aimed at a complementary therapeutic target. The success of such a strategy relies on carefully balancing the structural requirements for binding at both targets.

Analytical Methodologies for Characterization and Quantification in Research Studies

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to the analysis of peptides, offering high-resolution separation of the target peptide from impurities and by-products of synthesis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of H-Tyr-Pro-Ala-NH2. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity. The presence of the tyrosine residue gives this compound a distinct hydrophobicity and a UV chromophore, facilitating its detection.

Purity is typically determined by integrating the peak area of the main peptide and expressing it as a percentage of the total area of all peaks in the chromatogram, often detected at a wavelength of 210-220 nm where the peptide bond absorbs. rsc.orgunil.ch The purity of commercially available analogous peptides is often guaranteed to be ≥98% as determined by HPLC. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

A typical RP-HPLC system for a peptide like this compound would involve a C18 column and a gradient elution system using two mobile phases. rsc.org

Mobile Phase A: Water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water). rsc.org

Mobile Phase B: An organic solvent, typically acetonitrile, also containing the same concentration of the ion-pairing agent (e.g., 0.1% TFA in acetonitrile). rsc.org

The gradient would run from a low to a high percentage of Mobile Phase B to elute the peptide. While specific parameters for this compound are not detailed in the public literature, the table below provides a representative example of conditions used for similar short peptides.

ParameterTypical Value
Column C18, 1.7-5 µm particle size, 100-150 mm length, 2.1-4.6 mm internal diameter
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 5% to 65% B over 20-30 minutes
Flow Rate 0.5-1.0 mL/min
Detection UV at 214 nm or 280 nm (due to Tyrosine)
Column Temperature Ambient to 40 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Quantitative Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both the identification and quantification of peptides. nih.gov For this compound, LC-MS confirms the identity by matching the observed molecular weight with the theoretical mass. This technique provides excellent specificity, especially when used in tandem (LC-MS/MS). unil.ch

For quantitative studies, particularly in complex biological matrices, LC-MS/MS is the method of choice. sci-hub.st A stable isotope-labeled version of the peptide can be used as an internal standard to ensure high accuracy and precision. nih.gov The method would be developed to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, offering high sensitivity and selectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used independently of chromatography to confirm the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides that allows the molecule to be ionized intact, typically as a protonated species [M+H]+.

For this compound, the theoretical monoisotopic mass of the neutral peptide is 362.190 Da. The ESI-MS spectrum would be expected to show a prominent peak at m/z 363.197 for the [M+H]+ ion.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm its structure. In this process, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). This fragments the peptide backbone at the amide bonds, producing a series of characteristic "b" and "y" ions. The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence.

Predicted Fragmentation for this compound [M+H]+

Fragment Ion Type Sequence Fragment Theoretical m/z
b₁ Tyr 164.07
b₂ Tyr-Pro 261.12
y₁ Ala-NH₂ 89.07

Electrophoretic Methods for Peptide Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to analyze the purity and identity of peptides. db-thueringen.de Separation in CE is based on the charge-to-size ratio of the analyte. For a peptide like this compound, the net charge will depend on the pH of the buffer solution. The N-terminal amine and the phenolic hydroxyl group of tyrosine are the primary ionizable groups. CE can be particularly useful for separating closely related impurities that may be difficult to resolve by HPLC. researchgate.netresearchgate.net Coupling CE to mass spectrometry (CE-MS) provides a powerful analytical tool for peptide characterization. db-thueringen.de

Spectroscopic Techniques (beyond conformational) for Identity Confirmation

Spectroscopic techniques are valuable for confirming the identity of this compound.

UV Spectroscopy: The presence of a tyrosine residue results in a characteristic UV absorbance maximum at approximately 275-280 nm, which can be used for both identification and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides detailed structural information. The spectrum of this compound would show characteristic signals for the protons of each amino acid residue, and their coupling patterns can confirm the covalent structure. While complex, 2D-NMR experiments can confirm the sequence and stereochemistry of the peptide. nih.gov

Quantitative Bioanalytical Methods for in vitro and ex vivo Research Samples

The quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Due to the complexity of these matrices, a highly selective and sensitive method is required.

LC-MS/MS is the gold standard for quantitative bioanalysis of peptides. researchgate.net The development of a robust LC-MS/MS method involves:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatography: A suitable HPLC or UHPLC method is developed to separate the peptide from matrix components.

Mass Spectrometry: The mass spectrometer is operated in MRM mode to monitor specific transitions for the analyte and an internal standard.

Preclinical Pharmacological Research Investigations Mechanistic Studies

In Vitro Pharmacological Assays

In vitro studies have primarily focused on the capacity of H-Tyr-Pro-Ala-NH2 to inhibit specific enzymes involved in peptide metabolism.

Enzyme Inhibition Assays Using Purified Enzymes and Cell Lysates

This compound has been characterized as a potent inhibitor of key peptidases responsible for the breakdown of endomorphins, namely dipeptidyl peptidase IV (DPP IV) and aminopeptidase (B13392206) M (APM) nih.govscilit.net. These enzymes are critical in regulating the endogenous levels and duration of action of opioid peptides.

Studies employing purified DPP IV and APM demonstrated that this compound acts as a competitive inhibitor for both enzymes nih.gov. The inhibition constants (Ki) for these interactions were found to be in the micromolar range, indicating a moderate to potent inhibitory effect. For instance, its inhibitory potency against DPP IV and APM was compared to established inhibitors like diprotin A and actinonin (B1664364), respectively, revealing that this compound is less potent than diprotin A against DPP IV but more potent than actinonin against APM nih.govscilit.net. The assays typically involved measuring the enzymatic cleavage of endomorphin substrates in the presence of varying concentrations of this compound to determine the inhibition kinetics and potency.

Table 9.1.1: Enzyme Inhibition Profile of this compound (EMDB-2)

Enzyme TestedInhibition TypeKi (µM)Reference
Dipeptidyl peptidase IV (DPP IV)Competitive1-10 (range) nih.gov
Aminopeptidase M (APM)Competitive1-10 (range) nih.gov

Note: Specific Ki values are presented as a range based on the provided literature, as exact single values were not consistently detailed.

Radioligand Binding Assays for Receptor Affinity

While this compound was designed to inhibit enzymes that degrade opioid peptides, its own affinity for opioid receptors was also considered. The development strategy for this compound aimed for low μ-opioid receptor affinities, distinguishing its mechanism of action from that of the endogenous endomorphins, which are potent μ-opioid receptor agonists nih.gov. Although the provided literature extensively details its enzyme inhibitory properties, specific quantitative data (e.g., Ki or Kd values) from radioligand binding assays directly assessing this compound's affinity for opioid receptors are not explicitly presented in the retrieved snippets. The focus remained on its role as an enzyme inhibitor rather than a direct receptor ligand.

Cell-Based Functional Assays to Assess Receptor Activation or Inhibition

The primary functional impact of this compound described in the literature stems from its ability to prolong the action of endogenous peptides by inhibiting their enzymatic degradation. Direct cell-based functional assays to assess the compound's own ability to activate or inhibit specific cellular receptors are not detailed in the provided research findings. The observed functional effects are attributed to its enzymatic inhibitory mechanism rather than direct receptor modulation.

Ex Vivo Tissue Studies

Ex vivo investigations have explored the physiological consequences of this compound's enzyme inhibitory activity on tissue function.

Assessment of Functional Effects on Isolated Organ Preparations (e.g., Smooth Muscle Contractility)

Studies utilizing isolated rat ileum preparations in organ baths have demonstrated the functional relevance of this compound's enzyme inhibitory properties nih.govscilit.netscilit.com. When co-administered with endomorphin-2 (EM-2), this compound (EMDB-2) significantly prolonged the inhibitory effect of EM-2 on electrically induced cholinergic twitch contractions of the smooth muscle nih.govscilit.netscilit.com. Specifically, EMDB-2 extended the duration of EM-2's inhibitory action by up to 60 minutes, a substantial increase compared to the approximately 10 minutes observed in control experiments without the inhibitor scilit.com. This ex vivo data indicates that by preventing the rapid degradation of endomorphins, this compound enhances their sustained pharmacological effect on smooth muscle activity.

Table 9.2.1: Prolongation of Endomorphin-2 (EM-2) Mediated Inhibition in Rat Ileum by this compound (EMDB-2)

Treatment GroupDuration of EM-2 Inhibition (minutes)Reference
EM-2 alone (Control)~10 scilit.com
EM-2 + this compound (EMDB-2)Up to 60 scilit.com

Enzyme Activity Modulation in Tissue Homogenates

This compound has also been evaluated for its ability to modulate enzyme activity within tissue homogenates. Research has confirmed that this compound (EMDB-2) effectively blocks the degradation of endomorphins (EMs) when incubated with rat brain homogenates nih.gov. This finding directly supports its role as an inhibitor of endogenous peptidases present in tissue preparations, thereby modulating the metabolic fate of peptides within a complex biological matrix. The studies aimed to characterize how these tripeptides influence the enzymatic cleavage of EMs by enzymes like DPP IV and APM within these homogenates, confirming their inhibitory action in a more complex biological environment.

Compound List:

this compound (EMDB-2)

Endomorphin-1 (EM-1)

Endomorphin-2 (EM-2)

Dipeptidyl peptidase IV (DPP IV)

Aminopeptidase M (APM)

Diprotin A

Actininonin

Based on the comprehensive search conducted, there is a lack of specific preclinical pharmacological research investigations focusing solely on the chemical compound “this compound” within the outlined areas.

The available scientific literature primarily discusses related but distinct peptides, such as:

H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 : This hexapeptide has been investigated as a PAR4 agonist and studied in animal models of pain modulation, specifically in reducing carrageenan-induced mechanical hyperalgesia and allodynia biosynth.comchemicalbook.inchemicalbook.com.

Tyr-Pro-D-Ala-NH2 : This tripeptide has been identified as a dipeptidyl peptidase IV (DPP IV) inhibitor with demonstrated anti-inflammatory activity in mouse models of colitis nih.govresearchgate.netelabscience.comsci-hub.se.

Endomorphins (e.g., H-Tyr-Pro-Phe-Phe-NH2) : These peptides have shown potent analgesic effects in various animal models of neuropathic pain and exhibit high selectivity for μ-opioid receptors acs.orgmdpi.comscielo.org.mxfrontiersin.orgnih.govnih.govresearchgate.net.

Dermorphin (B549996) : This peptide has been noted for its potent opioid-like activity and analgesic effects in animal models chemicalbook.commdpi.comopenaccessjournals.comdovepress.com.

H-Tyr-D-Ala-Gly-Phe-NH2 : This enkephalin analog has been studied for its analgesic effects in neuropathic pain models researchgate.netncbj.gov.plnih.gov.

Searches for “this compound” in relation to pain modulation, inflammatory conditions (such as experimental colitis), cardiovascular system regulation, or peptide distribution and metabolic fate in animal biological samples did not yield specific research findings for this particular tripeptide. Therefore, it is not possible to generate an article structured around the requested outline with scientifically accurate content for the specified compound.

Future Research Directions and Emerging Academic Concepts

Elucidation of Novel Biological Targets for H-Tyr-Pro-Ala-NH2 and Analogues

Future research aims to systematically identify and characterize the precise biological targets with which this compound and its modified versions interact. While some studies have indicated potential roles, such as inhibiting enzymes like dipeptidyl peptidase IV (DPP IV) and aminopeptidase (B13392206) M (APM) by acting as competitive inhibitors nih.gov, nih.gov, oup.com, a comprehensive mapping of its interactions with cellular receptors, enzymes, and signaling pathways is still needed. Investigating analogues with structural variations could reveal peptides with enhanced specificity or novel target engagement, expanding the toolkit for biological research. For instance, research into dermorphin (B549996) analogues has identified specific amino acid substitutions that significantly shift binding affinity and selectivity towards opioid receptors nih.gov, researchgate.net, nih.gov. Similarly, exploring the interaction profile of this compound with targets beyond peptidases, such as G-protein coupled receptors or other cellular signaling molecules, represents a key future direction.

Exploration of Unconventional Mechanisms of Action and Pleiotropic Effects

Beyond direct target inhibition, future research should explore potential pleiotropic effects and unconventional mechanisms of action for this compound. Pleiotropy, where a single gene or molecule influences multiple distinct phenotypic traits, is a complex but crucial area in understanding biological systems frontiersin.org, conicet.gov.ar, nih.gov. While studies on other peptides have revealed such effects, systematic investigation into whether this compound exhibits any such broad impact on cellular processes or signaling cascades is warranted. This could involve high-throughput screening or omics approaches to identify downstream effects not directly related to its primary enzymatic inhibition or receptor binding. Understanding these multifaceted actions could uncover unexpected research applications and provide deeper insights into cellular regulation.

Integration with Advanced Delivery Systems for Targeted Research Applications

The effective delivery of peptides is paramount for their utility in research. Future efforts will likely focus on integrating this compound and its analogues into advanced delivery systems designed for precise research applications. This could include encapsulation within nanoparticles, liposomes, or hydrogels to improve stability, control release, and enable targeted delivery to specific cellular compartments or tissues in experimental models mdpi.com, nih.gov, mdpi.com, nih.gov, openbiotechnologyjournal.com. Such systems could facilitate studies requiring sustained presence or localized action of the peptide, thereby enhancing the precision and reliability of experimental outcomes. For example, peptide-based nanocarriers are being explored to improve stability and targeted delivery of bioactive peptides mdpi.com.

Development of this compound-Based Probes for Molecular Biology Research

A significant future direction involves the development of this compound derivatives engineered as molecular probes. By conjugating the peptide with fluorescent tags, radioactive isotopes, or other detectable moieties, researchers can create tools for visualizing and tracking biological processes in real-time biosynth.com, acs.org, udc.es, scispace.com, jps.jp, nih.gov. These probes could be invaluable for studying enzyme kinetics, receptor localization, or cellular uptake mechanisms. For instance, fluorescently labeled peptides are used in biological imaging and for monitoring cellular processes biosynth.com. The development of specific probes based on this compound could offer unique advantages in understanding its biological context and interactions within complex biological systems.

Expanding Peptidomimetic Libraries for Next-Generation Research Tools

The field of peptidomimetics offers a powerful strategy for developing next-generation research tools. Future research could focus on creating libraries of peptidomimetics that mimic the structure and function of this compound but possess enhanced stability, improved pharmacokinetic properties, or novel functionalities. Peptidomimetics are designed to retain the biological activity of peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation mdpi.com, diva-portal.org, nih.gov. By systematically modifying the peptide backbone or side chains, researchers can generate a diverse array of compounds that can serve as highly specific inhibitors, modulators, or probes for a wide range of biological investigations.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing H-Tyr-Pro-Ala-NH2 to ensure reproducibility?

  • Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols, with Fmoc/t-Bu chemistry to ensure high purity. Post-synthesis, use reversed-phase HPLC (RP-HPLC) for purification and confirm purity (>95%) via analytical HPLC. Structural validation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm sequence and stereochemistry. Include detailed protocols for solvent systems, coupling reagents, and cleavage conditions to align with NIH preclinical reporting guidelines . For characterization, document retention times, column specifications, and fragmentation patterns .

Q. How should in vitro bioactivity assays for this compound be designed to minimize variability?

  • Methodological Answer : Use cell lines validated for the target receptor (e.g., GPCRs) and include positive/negative controls (e.g., known agonists/antagonists). Optimize peptide concentration ranges (e.g., 1 nM–10 µM) based on preliminary dose-response curves. Standardize incubation times and culture conditions (pH, temperature, serum-free media) to reduce confounding variables. Employ statistical power analysis to determine sample size and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report raw data and effect sizes to facilitate meta-analysis .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity in preclinical models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variability sources (e.g., dosing regimens, animal models). Replicate key experiments under standardized conditions, adhering to NIH guidelines for preclinical rigor . Validate assay specificity using knockout models or receptor-blocking agents. Cross-check peptide stability via circular dichroism (CD) spectroscopy under physiological conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts . For contradictory in vivo results, compare pharmacokinetic parameters (e.g., half-life, bioavailability) across species .

Q. What advanced techniques are suitable for evaluating this compound’s structural stability in physiological environments?

  • Methodological Answer : Use accelerated stability studies with high-temperature or oxidative stress conditions to predict degradation pathways. Monitor structural integrity via CD spectroscopy (secondary structure) and dynamic light scattering (DLS) for aggregation. For real-time stability, incubate the peptide in simulated biological fluids (e.g., plasma, PBS) and analyze degradation products via LC-MS. Incorporate molecular dynamics (MD) simulations to predict interaction hotspots with proteases or serum proteins .

Q. How can researchers optimize experimental designs to explore this compound’s mechanism of action in complex systems?

  • Methodological Answer : Combine multi-omics approaches (e.g., transcriptomics, proteomics) with pathway enrichment analysis to identify downstream targets. Use CRISPR-Cas9-mediated gene editing to validate candidate pathways in vitro. For in vivo studies, employ tissue-specific knockout models or intravital imaging to track peptide localization. Integrate isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for hypothesized receptors. Ensure cross-validation with orthogonal methods (e.g., siRNA knockdown) to reduce false positives .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses to this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra- and inter-experiment variability. Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values with 95% confidence intervals. For heterogeneous populations, employ single-cell RNA sequencing (scRNA-seq) coupled with clustering algorithms (e.g., t-SNE) to identify responder vs. non-responder subpopulations. Validate findings via bootstrapping or permutation tests .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s receptor interactions?

  • Methodological Answer : Reassess docking simulations using multiple crystal structures of the receptor (e.g., from PDB) to account for conformational flexibility. Validate predictions via mutagenesis studies targeting predicted binding residues. Compare in vitro binding data (e.g., SPR) with computational ΔG values. If discrepancies persist, investigate off-target effects using proteome-wide affinity profiling (e.g., phage display) .

Experimental Validation and Replication

Q. What steps are critical for replicating this compound studies across independent laboratories?

  • Methodological Answer : Distribute aliquots of the same peptide batch to all labs to eliminate synthesis variability. Standardize protocols for cell culture (passage number, media), assay conditions (e.g., incubation time), and data normalization (e.g., fold-change vs. absolute values). Use blinded analysis and pre-register experimental designs to reduce bias. Publish raw datasets and analysis code in open repositories (e.g., Zenodo) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.